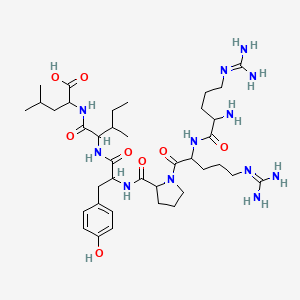

Arg-arg-pro-tyr-ile-leu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ニューロテンシン(8-13)は、内因性ペプチドホルモンであるニューロテンシンから誘導された13残基のペプチドホルモン断片です。ニューロテンシンは、主にGタンパク質共役型受容体サブタイプであるニューロテンシン受容体1とニューロテンシン受容体2を介してシグナルを伝達することが知られています。ニューロテンシン受容体1は、ドーパミン作動性シグナル伝達の調節に関与しているのに対し、ニューロテンシン受容体2は、鎮痛効果の仲介に関連付けられています .

準備方法

合成経路と反応条件

ニューロテンシン(8-13)の合成には、固相ペプチド合成技術が用いられます。ペプチドは、固体支持体上で段階的に組み立てられ、各アミノ酸が順次添加されます。このプロセスには、通常、保護されたアミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング試薬、トリフルオロ酢酸を用いた脱保護工程が用いられます .

工業的生産方法

ニューロテンシン(8-13)の工業的生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置が、効率と収率を向上させるためにしばしば用いられます。最終生成物は、高性能液体クロマトグラフィーを用いて精製され、高純度と品質が保証されます .

化学反応解析

反応の種類

ニューロテンシン(8-13)は、以下を含む様々な化学反応を起こします。

酸化: ペプチドは、特にメチオニン残基で酸化される可能性があり、メチオニンスルホキシドの生成につながります。

還元: 還元反応は、酸化を逆転させて、元のメチオニン残基を回復させることができます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトールなどの還元剤。

置換: 様々なアミノ酸誘導体とカップリング試薬.

主要な生成物

これらの反応から生成される主な生成物には、酸化および還元された形態のニューロテンシン(8-13)と、置換されたアミノ酸残基を持つ様々なアナログが含まれます .

科学研究への応用

ニューロテンシン(8-13)は、幅広い科学研究への応用があります。

化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: 神経伝達および受容体結合研究における役割について調査されています。

医学: 疼痛、統合失調症、パーキンソン病の治療における潜在的な治療的用途について検討されています。

化学反応の分析

Types of Reactions

Neurotensin (8-13) undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions include oxidized and reduced forms of neurotensin (8-13), as well as various analogs with substituted amino acid residues .

科学的研究の応用

Neurotensin (8-13) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and receptor binding studies.

Medicine: Explored for its potential therapeutic applications in treating pain, schizophrenia, and Parkinson’s disease.

Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the field of nuclear medicine

作用機序

ニューロテンシン(8-13)は、ニューロテンシン受容体、主にニューロテンシン受容体1とニューロテンシン受容体2に結合することにより、その効果を発揮します。結合すると、Gタンパク質共役型受容体シグナル伝達経路を活性化し、様々な生理学的応答をもたらします。中枢神経系では、ドーパミン作動性経路を調節し、鎮痛、体温低下、運動活動の増加などの活動を促進します .

類似化合物の比較

ニューロテンシン(8-13)は、ニューロメジンNなどの他の神経ペプチドと比較することができます。両方のペプチドはニューロテンシン受容体に結合しますが、ニューロテンシン(8-13)はニューロテンシン受容体1に対する親和性と選択性が高いです。これは、ニューロテンシン(8-13)が、ドーパミン作動性シグナル伝達の調節と鎮痛効果の生成においてより効果的であることを意味します .

類似化合物

ニューロメジンN: ニューロテンシン受容体に結合する別の神経ペプチドですが、親和性は低いです。

ニューロテンシン(1-13): フルレングスのニューロテンシンペプチドで、受容体結合は広範ですが、選択性は低いです

類似化合物との比較

Neurotensin (8-13) can be compared with other neuropeptides such as neuromedin N. Both peptides bind to neurotensin receptors, but neurotensin (8-13) has a higher affinity and selectivity for neurotensin receptor 1. This makes neurotensin (8-13) more effective in modulating dopaminergic signaling and producing antinociceptive effects .

Similar Compounds

Neuromedin N: Another neuropeptide that binds to neurotensin receptors but with lower affinity.

Neurotensin (1-13): The full-length neurotensin peptide, which has broader receptor binding but less selectivity

特性

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)

![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)

![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)

![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)